1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline . The resulting compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Biochemical Pathways
The compound is known to be a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which has been studied for its potential as a drug precursor and ligand .
Pharmacokinetics
The compound’s molecular weight is 179.18 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been shown to inhibit the growth of certain cancer cell lines .
Action Environment
The compound is known to be stable at temperatures between 2 and 8 degrees celsius .
Biochemical Analysis
Biochemical Properties
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetyl-CoA-carboxylase (ACC) inhibitors, checkpoint kinase 1 (CHK1) inhibitors, and small molecule cyclic urea activators of STING . These interactions can modulate the activity of these enzymes and proteins, leading to changes in cellular processes and metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit neuroprotective, hypolipidemic, and hypocholesterolemic effects . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit acetyl-CoA-carboxylase (ACC) and checkpoint kinase 1 (CHK1), which are critical regulators of metabolic and cell cycle processes . These interactions result in the modulation of metabolic pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific storage conditions (2~8°C) and maintains its purity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and metabolic regulation. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels of this compound need to be carefully evaluated in animal studies to determine its safe and effective dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes, such as acetyl-CoA-carboxylase (ACC) and checkpoint kinase 1 (CHK1) . These interactions can lead to changes in metabolic pathways and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its potential therapeutic applications and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione . This intermediate then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the allyl group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces dihydropyridine derivatives .
Scientific Research Applications
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound shares a similar core structure but lacks the allyl group, which may affect its reactivity and biological activity.
Nicotinic acid derivatives: These compounds have a similar pyridine ring structure and are known for their biological activities, including hypolipidemic and neuroprotective effects.
Uniqueness
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the allyl group, which can influence its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
IUPAC Name |
2-oxo-1-prop-2-enylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVCVYNECBKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376979 | |
Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66158-33-6 | |
Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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